3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by its unique cyclobutane ring structure, which is substituted with a hydroxyimino group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the reaction of 3-acetyl coumarin with hydroxylamine hydrochloride in the presence of sodium acetate . This reaction forms the hydroxyimino derivative, which is then treated with propargyl bromide under a nitrogen atmosphere in the presence of potassium carbonate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, acetic acid, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with bromine in acetic acid or chloroform can lead to cyclization and the formation of oxazoloquinolinones .
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones . These compounds share similar structural features, such as the cyclobutane ring and the presence of functional groups that can participate in various chemical reactions. each compound has unique properties and applications that make it distinct. For example, the quinazolinone derivatives have been studied for their potential pharmaceutical applications .
Properties
IUPAC Name |
3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIRZJVLRCWQHH-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC(C1(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC(C1(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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